molecular formula C8H14N2O B15071884 Aziridin-1-yl(piperidin-1-yl)methanone

Aziridin-1-yl(piperidin-1-yl)methanone

Cat. No.: B15071884
M. Wt: 154.21 g/mol
InChI Key: CCAJYYMLNWQCMP-UHFFFAOYSA-N
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Description

Aziridin-1-yl(piperidin-1-yl)methanone is an organic compound that features both aziridine and piperidine rings. Aziridine is a three-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring. The combination of these two rings in a single molecule makes this compound a unique and interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridin-1-yl(piperidin-1-yl)methanone typically involves the reaction of aziridine with piperidine under specific conditions. One common method involves the use of aziridine and piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridin-1-yl(piperidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Aziridin-1-yl(piperidin-1-yl)methanone involves its interaction with various molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The piperidine ring can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl(piperidin-1-yl)methanone is unique due to the combination of both aziridine and piperidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Aziridin-1-yl(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, combining aziridine and piperidine rings. This article explores its biological activity, including cytotoxic effects, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

PropertyValue
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name This compound
InChI Key CCAJYYMLNWQCMP-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction between aziridine and piperidine in the presence of a base, such as triethylamine, often carried out in organic solvents like acetonitrile at room temperature. The compound's mechanism of action is primarily attributed to the aziridine ring's ability to form covalent bonds with nucleophilic sites in biological molecules, which can inhibit key enzymes and disrupt cellular processes. The piperidine ring enhances the compound's binding affinity to specific targets.

Cytotoxicity and Anticancer Research

Recent studies have investigated the cytotoxic properties of this compound, revealing its potential as an anticancer agent. It has shown promising results against various cancer cell lines, indicating a mechanism that may involve apoptosis induction and cell cycle arrest . The compound's structural characteristics suggest it could interact with crucial cellular targets, leading to the inhibition of tumor growth.

Antifungal Activity

This compound has also been explored for its antifungal properties. In particular, derivatives of piperidine have demonstrated effectiveness against resistant strains of Candida auris. These studies suggest that such compounds can induce apoptotic cell death in fungal cells and disrupt their plasma membranes, highlighting their potential as novel antifungal agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related piperidine derivatives have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, suggesting a broader spectrum of activity that could be explored further .

Study 1: Cytotoxicity Assay

In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death.

Study 2: Antifungal Mechanism

A study focused on the antifungal mechanism revealed that this compound derivatives disrupted the integrity of fungal cell membranes, leading to increased permeability and subsequent cell death. This was confirmed through viability assays and microscopy.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

aziridin-1-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C8H14N2O/c11-8(10-6-7-10)9-4-2-1-3-5-9/h1-7H2

InChI Key

CCAJYYMLNWQCMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2CC2

Origin of Product

United States

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